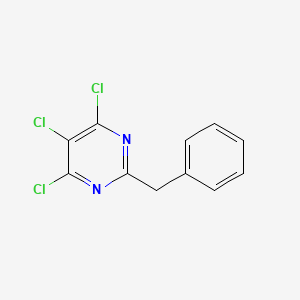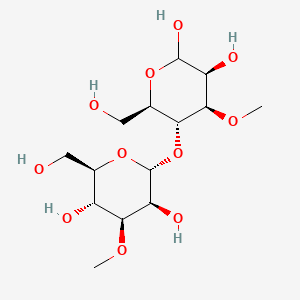
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose is a complex carbohydrate derivative This compound is a methylated form of mannose, a simple sugar that is a constituent of many polysaccharides and glycoproteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose typically involves the methylation of D-mannose. The process begins with the protection of hydroxyl groups on the mannose molecule, followed by selective methylation at the desired positions. Common reagents used in this process include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mannose-derived acids, while reduction could produce mannose-derived alcohols.
科学的研究の応用
(3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in glycoprotein synthesis and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methylation of mannose can affect its binding affinity and specificity for these enzymes, thereby modulating its biological activity. The pathways involved may include glycosylation processes and signal transduction pathways related to carbohydrate recognition.
類似化合物との比較
Similar Compounds
3-O-Methyl-D-glucopyranose: Another methylated sugar with similar properties but derived from glucose instead of mannose.
2-O-Methyl-D-mannose: A methylated mannose with the methyl group at a different position.
4-O-Methyl-D-mannose: Similar to (3-O-Methyl)-D-alpha-mannopyranosyl)-4-(3-OMe)-D-mannose but with methylation at the fourth position.
Uniqueness
This compound is unique due to its specific methylation pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H26O11 |
|---|---|
分子量 |
370.35 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-[(2R,3R,4R,5S)-5,6-dihydroxy-2-(hydroxymethyl)-4-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-4-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H26O11/c1-21-11-7(17)5(3-15)24-14(9(11)19)25-10-6(4-16)23-13(20)8(18)12(10)22-2/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8+,9+,10-,11+,12-,13?,14-/m1/s1 |
InChIキー |
VHPIGROAJWTJIW-UUHITYSKSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)O[C@@H]2[C@H](OC([C@H]([C@H]2OC)O)O)CO)CO)O |
正規SMILES |
COC1C(C(OC(C1O)OC2C(OC(C(C2OC)O)O)CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
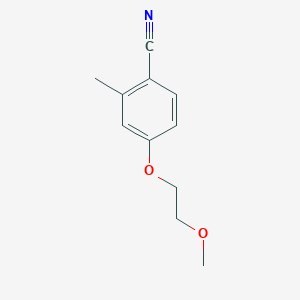
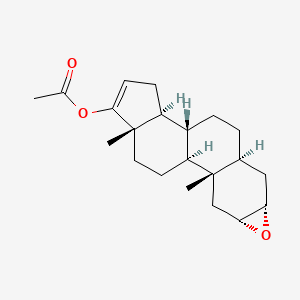
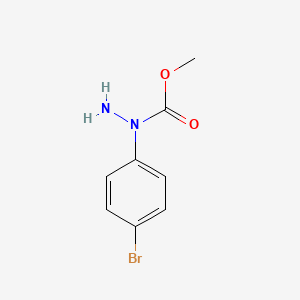
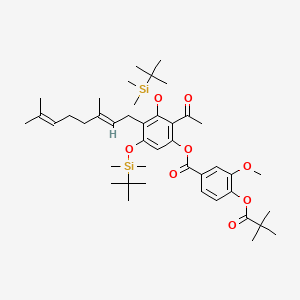
![7-Oxabicyclo[4.1.0]heptane, 3-buten-2-one deriv. (ZCI)](/img/structure/B13848432.png)
![tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)


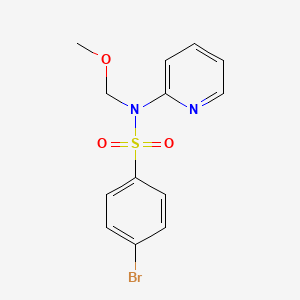
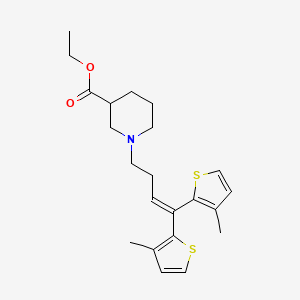
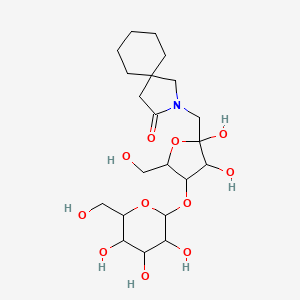
![(S)-4-((4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,5-difluorobenzyl)amino)-3-hydroxybutanoic acid](/img/structure/B13848474.png)
